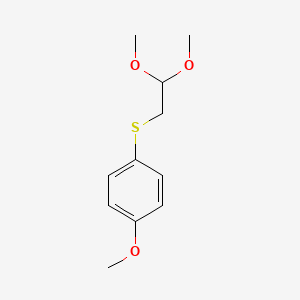







|
REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1>ClC1C=CC=CC=1>[CH3:13][O:12][C:9]1[CH:10]=[CH:11][C:6]2[S:5][CH:4]=[CH:3][C:7]=2[CH:8]=1
|


|
Name
|
polyphosphoric acid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CSC1=CC=C(C=C1)OC)OC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing over 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
ADDITION
|
|
Details
|
To the polyphosphoric acid layer, water was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the obtained solution was extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
All organic layers thus obtained
|
|
Type
|
WASH
|
|
Details
|
were washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride aqueous solution and dried with sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:40)]
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(SC=C2)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |